N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a furan ring, and a benzamide moiety
Mechanism of Action
Target of action
The compound contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold is a fundamental part of some clinically applied drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Biochemical pathways
2-aminothiazole derivatives are known to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of action
2-aminothiazole derivatives have been shown to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with various aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced by reacting furan-2-carbaldehyde with an appropriate amine to form a Schiff base, which is then reduced to the corresponding amine.
Coupling Reactions: The final step involves coupling the thiazole and furan derivatives with 4-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and have been studied for their biological activities, including anticancer and antimicrobial effects.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities and are used in the synthesis of pharmaceuticals.
Benzamide Derivatives: These compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to the combination of the thiazole, furan, and benzamide moieties in a single molecule. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNWHORSKPZRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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